1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a synthetic compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by its complex chemical structure, which includes an isoxazole ring, a benzoylamino group, and a methoxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the benzoylamino and methoxypropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine include:
4,4’-Dichlorobenzophenone: An organic compound with a similar benzoylamino group.
4-Iodobenzoic acid: A compound with a similar aromatic structure.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN6O/c25-18-2-1-3-21(16-18)30-12-14-31(15-13-30)24(33)22-23(17-8-10-27-11-9-17)32(29-28-22)20-6-4-19(26)5-7-20/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFMBLIMPPKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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